molecular formula C15H20N2O2 B5187546 (4-ETHOXYPHENYL)(2-ETHYL-3-METHYLIMIDAZOL-4-YL)METHANOL

(4-ETHOXYPHENYL)(2-ETHYL-3-METHYLIMIDAZOL-4-YL)METHANOL

Cat. No.: B5187546
M. Wt: 260.33 g/mol
InChI Key: HLECCBXXLXJGBM-UHFFFAOYSA-N
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Description

(4-ETHOXYPHENYL)(2-ETHYL-3-METHYLIMIDAZOL-4-YL)METHANOL is a compound that features both an ethoxyphenyl group and an ethyl-methylimidazole group. This compound is of interest due to its unique structure, which combines aromatic and heterocyclic elements, potentially leading to diverse chemical reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ETHOXYPHENYL)(2-ETHYL-3-METHYLIMIDAZOL-4-YL)METHANOL typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(4-ETHOXYPHENYL)(2-ETHYL-3-METHYLIMIDAZOL-4-YL)METHANOL can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of (4-ETHOXYPHENYL)(2-ETHYL-3-METHYLIMIDAZOL-4-YL)METHANOL involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

IUPAC Name

(4-ethoxyphenyl)-(2-ethyl-3-methylimidazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-4-14-16-10-13(17(14)3)15(18)11-6-8-12(9-7-11)19-5-2/h6-10,15,18H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLECCBXXLXJGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N1C)C(C2=CC=C(C=C2)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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